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molecular formula C5H12N2O B189657 (Tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 116312-69-7

(Tetrahydro-2H-pyran-4-yl)hydrazine

Cat. No. B189657
M. Wt: 116.16 g/mol
InChI Key: CMXVPHSHKFQSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-(tetrahydro-2H-pyran-4-yl)hydrazine and 2-(1-methoxyethylidene)malononitrile provided the title compound. 400 MHz 1H NMR (CD3OD) δ 4.20 (m, 1H), 4.05 (m, 2H), 3.50 (m, 2H), 2.18 (s, 3H), 2.09 (m, 2H), 1.77 (m, 2H). MS: (M+H m/z 207.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1N(C2C=CC=CC=2OC)N=CC=1C#N.[O:17]1[CH2:22][CH2:21][CH:20]([NH:23][NH2:24])[CH2:19][CH2:18]1.CO[C:27](=[C:29]([C:32]#[N:33])[C:30]#[N:31])[CH3:28]>>[NH2:33][C:32]1[N:23]([CH:20]2[CH2:21][CH2:22][O:17][CH2:18][CH2:19]2)[N:24]=[C:27]([CH3:28])[C:29]=1[C:30]#[N:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)=C(C#N)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1CCOCC1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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